- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt, Bioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452

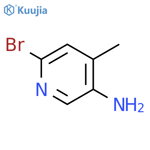

Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)

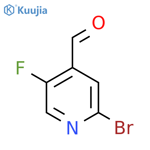

![5-bromo-1H-pyrazolo[3,4-c]pyridine structure](https://ko.kuujia.com/scimg/cas/929617-35-6x500.png)

929617-35-6 structure

상품 이름:5-bromo-1H-pyrazolo[3,4-c]pyridine

CAS 번호:929617-35-6

MF:C6H4BrN3

메가와트:198.020059585571

MDL:MFCD11518975

CID:796706

PubChem ID:45789778

5-bromo-1H-pyrazolo[3,4-c]pyridine 화학적 및 물리적 성질

이름 및 식별자

-

- 5-bromo-1H-pyrazolo[3,4-c]pyridine

- 1H-Pyrazolo[3,4-c]pyridine,5-bromo-

- 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)

- 929617-35-6

- SCHEMBL1601314

- BCP27935

- CS-0006627

- SCHEMBL17847959

- PS-5621

- STL557150

- 5-Bromo-2H-pyrazolo[3,4-c]pyridine

- DTXSID90672013

- EN300-210187

- PB20598

- 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR

- BBL103340

- DB-079445

- 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-

- AU-004/43501641

- MFCD11518975

- AVTKMQORQDZRPF-UHFFFAOYSA-N

- AKOS005266423

- AC-29619

- 5-Bromo-1H-pyrazolo[3,4-c]-pyridine

- SY038403

-

- MDL: MFCD11518975

- 인치: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)

- InChIKey: AVTKMQORQDZRPF-UHFFFAOYSA-N

- 미소: BrC1C=C2C(NN=C2)=CN=1

계산된 속성

- 정밀분자량: 196.95900

- 동위원소 질량: 196.959

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 0

- 복잡도: 130

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.5

- 토폴로지 분자 극성 표면적: 41.6A^2

실험적 성질

- 밀도: 1.894

- 비등점: 384°C at 760 mmHg

- 플래시 포인트: 186°C

- 굴절률: 1.745

- PSA: 41.57000

- LogP: 1.72040

5-bromo-1H-pyrazolo[3,4-c]pyridine 보안 정보

- 위험 범주 코드: 22

-

위험물 표지:

5-bromo-1H-pyrazolo[3,4-c]pyridine 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-bromo-1H-pyrazolo[3,4-c]pyridine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM101971-5g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95%+ | 5g |

$*** | 2023-05-29 | |

| ChemScence | CS-0006627-1g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 98.92% | 1g |

$31.0 | 2022-04-26 | |

| abcr | AB514931-5 g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine, 95%; . |

929617-35-6 | 95% | 5g |

€279.00 | 2023-04-18 | |

| eNovation Chemicals LLC | D495272-5G |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 97% | 5g |

$105 | 2024-05-23 | |

| eNovation Chemicals LLC | D495272-25G |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 97% | 25g |

$320 | 2024-05-23 | |

| Enamine | EN300-210187-1.0g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95% | 1g |

$34.0 | 2023-05-31 | |

| Chemenu | CM101971-10g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95%+ | 10g |

$*** | 2023-05-29 | |

| ChemScence | CS-0006627-5g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 98.92% | 5g |

$105.0 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H825932-5g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | ≥95% | 5g |

1,168.20 | 2021-05-17 | |

| TRC | B698808-250mg |

5-Bromo-1h-pyrazolo[3,4-c]pyridine |

929617-35-6 | 250mg |

$ 64.00 | 2023-04-18 |

5-bromo-1H-pyrazolo[3,4-c]pyridine 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 15 min, rt; 3 d, rt

참조

합성 방법 2

반응 조건

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 15 min; 2 d, rt

참조

- Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer, United States, , ,

합성 방법 3

반응 조건

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

참조

- 3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 2 h, 65 °C

1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C

1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt

1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt

1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C

1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt

1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt

1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

참조

- Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate , 18-Crown-6 Solvents: Toluene ; 20 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

참조

- Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint, Journal of Medicinal Chemistry, 2020, 63(11), 6066-6089

합성 방법 6

반응 조건

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux

1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux

1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

참조

- Preparation of the compounds and its application in treating hepatitis B, China, , ,

합성 방법 7

반응 조건

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C

1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

참조

- 3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 13 h, rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux

참조

- Process for preparing indazole derivatives by activation of hydroxylamine, China, , ,

합성 방법 9

반응 조건

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Acetic acid ; overnight, rt

참조

- Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists, Japan, , ,

합성 방법 10

반응 조건

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt

참조

- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446

합성 방법 11

반응 조건

1.1 Reagents: Potassium carbonate , O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux

참조

- An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds, China, , ,

합성 방법 12

반응 조건

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 3 d, rt

참조

- N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof, Korea, , ,

합성 방법 13

반응 조건

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C → rt

참조

- Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264

합성 방법 14

반응 조건

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

참조

- 3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

참조

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt

참조

- Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists, World Intellectual Property Organization, , ,

5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials

- 6-Bromo-4-methylpyridin-3-amine

- Methoxyamine hydrochloride

- 2-bromo-4-methyl-5-nitro-pyridine

- 2-bromo-5-fluoropyridine-4-carbaldehyde

- Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-

5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products

5-bromo-1H-pyrazolo[3,4-c]pyridine 관련 문헌

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine) 관련 제품

- 2877702-77-5(1-[(3,4-dichlorophenyl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide)

- 478261-94-8(methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate)

- 5895-48-7(Carbonic acid,europium(3+) salt (3:2))

- 2411194-60-8(methyl 2-(2-chloroacetamido)-2-(2,3-dihydro-1H-inden-1-yl)acetate)

- 1256162-94-3(5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde)

- 921834-64-2(2-chloro-N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylbenzamide)

- 1005297-25-5(N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide)

- 1780586-65-3(2-(2,2-difluorocyclopentyl)ethan-1-amine hydrochloride)

- 2866319-36-8(Not Yet Assigned)

- 2225178-83-4(5-Chloro-6-(2-methylimidazol-1-yl)pyridine-3-boronic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

순결:99%/99%

재다:25g/100g

가격 ($):163.0/612.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

순결:99.9%

재다:200kg

가격 ($):문의